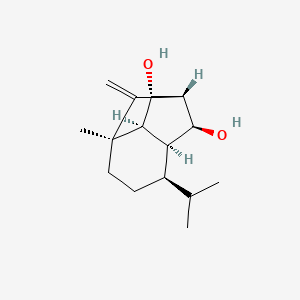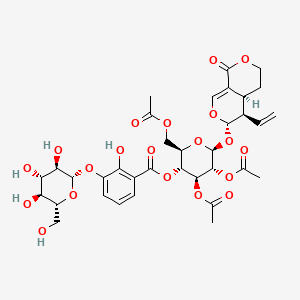
1-acetyl-2-amino-1H-imidazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-2-amino-1H-imidazol-4(5H)-one, also known as AAI, is a heterocyclic organic compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. AAI is a synthetic analog of a natural compound, histidine, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-acetyl-2-amino-1H-imidazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In particular, 1-acetyl-2-amino-1H-imidazol-4(5H)-one has been shown to inhibit the activity of histidine decarboxylase, an enzyme that plays a role in the production of histamine, a compound involved in inflammation and allergic reactions.
Effets Biochimiques Et Physiologiques
1-acetyl-2-amino-1H-imidazol-4(5H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-acetyl-2-amino-1H-imidazol-4(5H)-one has antimicrobial and anticancer activity against various cell lines. 1-acetyl-2-amino-1H-imidazol-4(5H)-one has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that 1-acetyl-2-amino-1H-imidazol-4(5H)-one can enhance plant growth and improve crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-2-amino-1H-imidazol-4(5H)-one in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. 1-acetyl-2-amino-1H-imidazol-4(5H)-one is also relatively stable and can be stored for extended periods. However, one limitation of using 1-acetyl-2-amino-1H-imidazol-4(5H)-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-acetyl-2-amino-1H-imidazol-4(5H)-one. One area of interest is the development of 1-acetyl-2-amino-1H-imidazol-4(5H)-one-based biosensors for detecting histidine in biological samples. Another area of interest is the investigation of 1-acetyl-2-amino-1H-imidazol-4(5H)-one's potential as a plant growth regulator and its ability to enhance crop yields. Additionally, further research is needed to fully understand the mechanism of action of 1-acetyl-2-amino-1H-imidazol-4(5H)-one and its potential applications in medicine, materials science, and other fields.
Méthodes De Synthèse
1-acetyl-2-amino-1H-imidazol-4(5H)-one can be synthesized using different methods, including the reaction of histidine with acetic anhydride and the reaction of imidazole with acetic anhydride and ammonia. The latter method involves the reaction of imidazole with acetic anhydride to form 1-acetyl-imidazole, which is then reacted with ammonia to form 1-acetyl-2-amino-1H-imidazol-4(5H)-one.
Applications De Recherche Scientifique
1-acetyl-2-amino-1H-imidazol-4(5H)-one has been studied for its potential applications in various fields. In medicine, it has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. 1-acetyl-2-amino-1H-imidazol-4(5H)-one has also been studied for its potential as a biosensor for detecting histidine in biological samples. In agriculture, 1-acetyl-2-amino-1H-imidazol-4(5H)-one has been investigated for its potential as a plant growth regulator and for its ability to enhance crop yields. In materials science, 1-acetyl-2-amino-1H-imidazol-4(5H)-one has been studied for its potential as a corrosion inhibitor and for its ability to form metal complexes.
Propriétés
IUPAC Name |
3-acetyl-2-amino-4H-imidazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3(9)8-2-4(10)7-5(8)6/h2H2,1H3,(H2,6,7,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOUNUPLIMKUFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-2-amino-1H-imidazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-hydroxy-6,10-dimethyl-2-oxo-5,8,9,11a-tetrahydro-4H-cyclodeca[b]furan-3-yl)methyl acetate](/img/structure/B593544.png)






![Procaine hydrochloride, [3,5-3H]](/img/structure/B593558.png)
![[4-[4-(Thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B593559.png)